molecular formula C27H25ClN4O3 B2509250 6-chloro-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one CAS No. 941939-49-7

6-chloro-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one

Cat. No.: B2509250
CAS No.: 941939-49-7
M. Wt: 488.97
InChI Key: CTCXHXSDLXLZAN-UHFFFAOYSA-N
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Description

6-chloro-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinazolinone core, a piperazine ring, and various substituents that contribute to its chemical properties and biological activities.

Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes: α1A-, α1B- and α1D-ARs . The primary function of these receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them. This interaction can lead to the activation or blockade of these receptors

Biochemical Pathways

The alpha1-adrenergic receptors, when activated or blocked, can affect numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . They are also associated with numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile . .

Result of Action

The result of the compound’s action on its targets can lead to various therapeutic effects, depending on whether the alpha1-adrenergic receptors are activated or blocked. For example, it can lead to the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . It can also affect the treatment of numerous disorders and conditions as mentioned above .

Biochemical Analysis

Biochemical Properties

6-chloro-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The compound acts as an antagonist to these receptors, inhibiting their activity and leading to vasodilation and relaxation of smooth muscles. Additionally, it may interact with other proteins involved in cell signaling pathways, thereby modulating various physiological processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by antagonizing alpha1-adrenergic receptors, the compound can reduce intracellular calcium levels, leading to decreased muscle contraction and relaxation of vascular smooth muscles . This modulation of calcium signaling can also impact other cellular processes, such as gene expression and metabolic pathways, ultimately affecting cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with alpha1-adrenergic receptors. The compound binds to the receptor’s active site, preventing the binding of endogenous agonists like norepinephrine and epinephrine . This inhibition leads to a decrease in receptor activation and downstream signaling, resulting in vasodilation and reduced muscle contraction. Additionally, the compound may inhibit or activate other enzymes and proteins involved in cell signaling, further modulating cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo metabolic degradation, leading to the formation of inactive metabolites. Long-term exposure to the compound in vitro or in vivo may result in adaptive cellular responses, such as changes in receptor expression or signaling pathway modulation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively antagonizes alpha1-adrenergic receptors, leading to vasodilation and reduced blood pressure . At higher doses, the compound may exhibit toxic or adverse effects, such as excessive vasodilation, hypotension, and potential organ damage. Threshold effects have been observed, where a specific dosage range produces the desired therapeutic effects without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . These enzymes catalyze the oxidation and subsequent conjugation of the compound, leading to the formation of water-soluble metabolites that can be excreted from the body. The interaction with these enzymes can also affect metabolic flux and alter the levels of other metabolites, potentially influencing overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to specific proteins that facilitate its distribution to target sites, such as alpha1-adrenergic receptors. The localization and accumulation of the compound within tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the plasma membrane, where it can interact with alpha1-adrenergic receptors, or to the cytoplasm, where it can modulate intracellular signaling pathways. The subcellular distribution of the compound can affect its potency, selectivity, and overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone ring.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.

    Substitution Reactions: Various substituents, such as the methoxyphenyl group, are introduced through electrophilic aromatic substitution reactions.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially for introducing or modifying substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

6-chloro-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one is unique due to its specific combination of functional groups and its potential for high receptor affinity and selectivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

6-chloro-1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-phenylquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN4O3/c1-35-24-10-6-5-9-23(24)30-13-15-31(16-14-30)25(33)18-32-22-12-11-20(28)17-21(22)26(29-27(32)34)19-7-3-2-4-8-19/h2-12,17H,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCXHXSDLXLZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C4=C(C=C(C=C4)Cl)C(=NC3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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